5-Bromo-2-(2-methoxyethoxy)pyridine
Overview
Description
5-Bromo-2-(2-methoxyethoxy)pyridine: is an organic compound with the molecular formula C8H10BrNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5-position and a 2-(2-methoxyethoxy) group at the 2-position of the pyridine ring makes this compound unique. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyethoxy)pyridine typically involves the reaction of 5-Bromo-2-nitropyridine with 2-Methoxyethanol . The reaction is usually carried out under reflux conditions in the presence of a base such as potassium carbonate . The nitro group is reduced to an amino group, which is then substituted by the 2-(2-methoxyethoxy) group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2-methoxyethoxy)pyridine can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group, which can then undergo further functionalization.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products:
Substituted Pyridines: Products formed by substitution reactions.
Pyridine N-oxides: Products formed by oxidation reactions.
Aminopyridines: Products formed by reduction reactions.
Scientific Research Applications
Chemistry: 5-Bromo-2-(2-methoxyethoxy)pyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological molecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)pyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the 2-(2-methoxyethoxy) group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-(2-hydroxyethoxy)pyridine
- 5-Bromo-2-(2-ethoxyethoxy)pyridine
Comparison: Compared to its similar compounds, 5-Bromo-2-(2-methoxyethoxy)pyridine has a unique combination of functional groups that can influence its reactivity and applications. The presence of the 2-(2-methoxyethoxy) group provides additional flexibility and solubility, which can be advantageous in certain synthetic and biological applications. Its bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLGCBWBEBJXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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